molecular formula C23H27Cl2N5 B14918338 N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline

N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline

Cat. No.: B14918338
M. Wt: 444.4 g/mol
InChI Key: GRCZQAAWAHSMGU-WYMLVPIESA-N
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Description

N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a dichlorophenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the dichlorophenyl and aniline groups. Common synthetic routes may involve:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the dichlorophenyl moiety.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may vary, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)amine
  • N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)benzene

Uniqueness

N-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27Cl2N5

Molecular Weight

444.4 g/mol

IUPAC Name

N-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C23H27Cl2N5/c1-22(2,3)20(14-12-16-11-13-17(24)15-19(16)25)30-21(27-28-29-30)23(4,5)26-18-9-7-6-8-10-18/h6-15,20,26H,1-5H3/b14-12+

InChI Key

GRCZQAAWAHSMGU-WYMLVPIESA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3

Origin of Product

United States

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